molecular formula C10H8O3S2 B2582693 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid CAS No. 78196-92-6

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Cat. No.: B2582693
CAS No.: 78196-92-6
M. Wt: 240.29
InChI Key: LPRPEPVLUJPOFT-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is an organic compound with the molecular formula C10H8O3S2 It is characterized by the presence of two thiophene rings attached to a central acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with acetic acid precursors under controlled conditions. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a condensation reaction with acetic acid in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-oxo-2,2-di(thiophen-3-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2,2-di(thiophen-3-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
  • Di-2-thienylglycolic acid
  • α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid

Uniqueness

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is unique due to the specific positioning of the thiophene rings at the 3-position, which may confer distinct electronic and steric properties compared to its analogs .

Properties

IUPAC Name

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRPEPVLUJPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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